

Application Notes and Protocols for Polyglycerol-Based Resins in 3D Printing

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Compound of Interest

Compound Name: Polyglycerin-6

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of polyglycerol-based resins for 3D printing, with a focus on applications in biomedical research and drug development. The protocols outlined below cover the synthesis of poly(glycerol sebacate) acrylate (PGSA), the formulation of photocurable resins, and the subsequent 3D printing and characterization of scaffolds.

Introduction to Polyglycerol-Based Resins

Polyglycerol-based polymers are a versatile class of biodegradable and biocompatible elastomers that are gaining significant attention for their use in additive manufacturing.^{[1][2][3][4][5]} Their tunable mechanical properties, thermal stability, and cytocompatibility make them ideal candidates for fabricating complex 3D structures such as tissue engineering scaffolds, drug delivery devices, and personalized medical implants.^{[1][2][3][4][5]} In particular, poly(glycerol sebacate) (PGS) and its acrylated derivatives (PGSA) are well-suited for vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP).^{[1][2][3][4][5]}

Synthesis of Poly(glycerol sebacate) Acrylate (PGSA) Prepolymer

This protocol describes a two-step process for synthesizing a photocurable PGSA prepolymer: (1) synthesis of a PGS prepolymer through polycondensation, and (2) acrylation of the PGS prepolymer.

Protocol 2.1: Synthesis of PGS Prepolymer

- **Reactant Preparation:** In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of glycerol and sebacic acid.
- **Polycondensation:** Heat the mixture to 120-130°C under a nitrogen atmosphere with constant stirring.^{[6][7]}
- **Reaction Time:** Maintain the reaction conditions for 24 hours to form the PGS prepolymer.^{[7][8]}
- **Vacuum Application:** After the initial reaction, apply a vacuum to remove water, a byproduct of the condensation reaction, and continue the reaction for another 24 to 48 hours to achieve the desired molecular weight.^[8]
- **Characterization:** The resulting PGS prepolymer should be a viscous liquid. Its molecular weight can be determined using gel permeation chromatography (GPC).

Protocol 2.2: Acrylation of PGS Prepolymer (PGSA Synthesis)

- **Dissolution:** Dissolve the synthesized PGS prepolymer in a suitable solvent such as dichloromethane (DCM) in a two-neck round-bottom flask under a nitrogen atmosphere.
- **Addition of Catalyst and Acrylating Agent:** Add 4-dimethylaminopyridine (DMAP) as a catalyst.^[9] Slowly add acryloyl chloride or methacrylic anhydride to the solution. The degree of acrylation can be controlled by adjusting the molar ratio of the acrylating agent to the hydroxyl groups on the PGS prepolymer.^{[1][2][3][4][5]}
- **Reaction:** Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.

- **Purification:** After the reaction is complete, the PGSA prepolymer is purified to remove byproducts and unreacted reagents. This can be achieved through precipitation in a non-solvent like cold ethanol, followed by filtration and drying under vacuum.
- **Final Product:** The final PGSA prepolymer is a photocurable viscous resin.

Formulation of PGSA-Based Photocurable Resin

The successful 3D printing of PGSA scaffolds relies on the proper formulation of the photocurable resin. This involves mixing the PGSA prepolymer with a suitable photoinitiator and, optionally, a diluent to adjust the viscosity.

Protocol 3.1: Resin Formulation

- **Photoinitiator Selection:** Choose a photoinitiator that is compatible with the light source of the 3D printer. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a commonly used photoinitiator for visible light curing.
- **Mixing:** In a light-protected container, thoroughly mix the PGSA prepolymer with the photoinitiator. A typical concentration of the photoinitiator is 1 wt%.^[9]
- **Viscosity Adjustment (Optional):** The viscosity of the resin is a critical parameter for printability, with a target of less than 5 Pa·s for DLP printing.^{[1][2][3][4][5]} If the viscosity of the PGSA prepolymer is too high, a biocompatible diluent such as dimethyl sulfoxide (DMSO) or 2-butoxyethyl acetate (EGBEA) can be added.^{[1][2][3][4][5]} The prepolymer concentration in the final ink formulation can range from 10 to 60 wt%.^{[1][2][3][4][5]}
- **Degassing:** Before printing, it is advisable to degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.

3D Printing of PGSA Scaffolds using Digital Light Processing (DLP)

This protocol provides a general guideline for 3D printing PGSA scaffolds using a DLP-based 3D printer. The optimal printing parameters may vary depending on the specific printer and resin formulation.

Protocol 4.1: DLP 3D Printing

- **Model Design:** Create a 3D model of the desired scaffold using computer-aided design (CAD) software. The design can be customized to control pore size and strut thickness.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Slicing:** Slice the 3D model into a series of 2D images using the printer's software. Key printing parameters to set include:
 - **Layer Thickness:** Typically set between 0.01 mm and 0.15 mm. A common starting point is 0.05 mm.[\[9\]](#)[\[10\]](#)
 - **Exposure Time:** This will depend on the resin's reactivity and the light intensity of the printer. Typical exposure times are between 2 and 10 seconds per layer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - **Bottom Layer Exposure Time:** The initial layers require a longer exposure time to ensure good adhesion to the build plate, typically 8-12 times the normal layer exposure time.[\[9\]](#)
- **Printing:** Fill the printer's vat with the formulated PGSA resin and initiate the printing process.
- **Post-Printing Cleaning:** After printing is complete, carefully remove the printed scaffold from the build plate. Wash the scaffold in a suitable solvent, such as isopropyl alcohol (IPA) or ethanol, to remove any uncured resin.[\[11\]](#) An ultrasonic bath can be used for more thorough cleaning.[\[11\]](#)
- **Post-Curing:** To enhance the mechanical properties and ensure complete polymerization, the scaffold should be post-cured. This can be done by exposing it to UV light for an extended period or by thermal curing in an oven at temperatures up to 150°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Characterization and Data Presentation

The properties of the 3D printed PGSA scaffolds should be thoroughly characterized to ensure they meet the requirements for the intended application.

Table 1: Quantitative Data Summary of PGSA Resin and Scaffold Properties

Property	Typical Value/Range	Characterization Method
Resin Properties		
Prepolymer Concentration	10 - 60 wt% [1] [2] [3] [4] [5]	Gravimetric analysis
Degree of Acrylation	17 - 75% [1] [2] [3] [4] [5]	Nuclear Magnetic Resonance (NMR)
Viscosity	< 5 Pa·s [1] [2] [3] [4] [5]	Rheometry
Printing Parameters		
Layer Thickness	0.05 - 0.1 mm [9] [10]	Slicer software setting
Exposure Time	< 10 s [1] [2] [3] [4] [5]	Slicer software setting
Minimum Feature Thickness	80 μ m [1] [2] [3] [4]	Scanning Electron Microscopy (SEM)
Scaffold Properties		
Young's Modulus	Tunable (increases with post-curing)	Tensile testing
Ultimate Tensile Strength	Tunable (increases with post-curing)	Tensile testing
Elongation at Break	Tunable	Tensile testing
Degradation Rate	Tunable (decreases with post-curing)	In vitro degradation study

Protocol 5.1: Mechanical Testing

- Sample Preparation: Print dog-bone-shaped specimens according to ASTM D638 standards.
- Tensile Testing: Perform tensile testing using a universal testing machine to determine the Young's modulus, ultimate tensile strength, and elongation at break.

Protocol 5.2: Biocompatibility Assessment

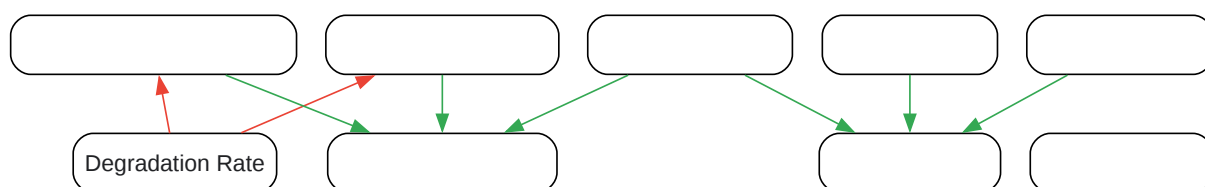
- **Sterilization:** Sterilize the 3D printed scaffolds using an appropriate method such as ethylene oxide (EtO) gas or gamma irradiation. Autoclaving may not be suitable as it can alter the mechanical properties of the polymer.
- **Cell Seeding:** Seed the scaffolds with a relevant cell line (e.g., fibroblasts, osteoblasts) for the intended application.
- **Cytotoxicity Assay:** Perform a cytotoxicity assay, such as the MTT assay, to assess cell viability and proliferation on the scaffolds. This is in accordance with ISO 10993-5 standards. [\[11\]](#)[\[12\]](#)
- **Cell Morphology:** Visualize cell attachment and morphology on the scaffolds using scanning electron microscopy (SEM).

Visualizations

Diagram 1: Experimental Workflow for PGSA Scaffold Fabrication

Caption: Workflow for the fabrication of PGSA scaffolds.

Diagram 2: Logical Relationship of Printing Parameters and Scaffold Properties



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Caption: Influence of parameters on scaffold properties.

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